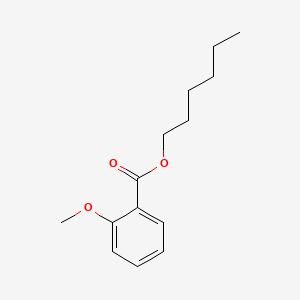

Hexyl o-anisate

Description

BenchChem offers high-quality Hexyl o-anisate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexyl o-anisate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

71605-88-4 |

|---|---|

Molecular Formula |

C14H20O3 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

hexyl 2-methoxybenzoate |

InChI |

InChI=1S/C14H20O3/c1-3-4-5-8-11-17-14(15)12-9-6-7-10-13(12)16-2/h6-7,9-10H,3-5,8,11H2,1-2H3 |

InChI Key |

UMXZQFHEWNEFNM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=CC=C1OC |

Origin of Product |

United States |

Environmental Fate and Biodegradation Pathways of Hexyl 2-Methoxybenzoate: A Mechanistic Whitepaper

Executive Summary

Hexyl 2-methoxybenzoate (hexyl o-anisate) is a lipophilic aromatic ester representative of complex synthetic fragrances and specialty chemical additives. Understanding its environmental degradation is critical for predictive toxicology and environmental risk assessment. This whitepaper elucidates the multi-phasic catabolic pathways of hexyl 2-methoxybenzoate, detailing the transition from primary ester hydrolysis to aliphatic β -oxidation and the complex, thermodynamically demanding cleavage of the aromatic ring.

Phase 1: Primary Ester Hydrolysis

The initial degradation of hexyl 2-methoxybenzoate in soil and aquatic environments is driven by microbial carboxylesterases. The highly lipophilic nature of the hexyl chain ( LogP≈4.5 ) dictates the molecule's environmental partitioning; it rapidly adsorbs to soil organic matter and microbial lipid bilayers. This physical localization necessitates the action of extracellular or membrane-bound lipases. The nucleophilic attack on the ester carbonyl carbon cleaves the molecule into two distinct metabolic streams: 1-hexanol and 2-methoxybenzoic acid (o-anisic acid).

Phase 2: Aliphatic Chain Metabolism

The 1-hexanol moiety represents a highly bioavailable carbon source. It is rapidly internalized and oxidized by ubiquitous microbial alcohol dehydrogenases to hexanal, and subsequently by aldehyde dehydrogenases to hexanoic acid. Hexanoic acid is activated with Coenzyme A to form hexanoyl-CoA, which enters the standard β -oxidation cycle. This process yields three molecules of Acetyl-CoA, feeding directly into the Tricarboxylic Acid (TCA) cycle to generate ATP.

Phase 3: Aromatic Ring Degradation (o-Anisic Acid Pathway)

The degradation of the remaining 2-methoxybenzoic acid is the rate-limiting phase of the entire process due to the stability of the ortho-methoxy group and the aromatic resonance.

-

O-Demethylation: The first step requires the removal of the methoxy group. Specialized soil bacteria deploy a multi-component O-demethylase monooxygenase system—mechanistically identical to the dicamba (3,6-dichloro-2-methoxybenzoic acid) O-demethylase found in Pseudomonas maltophilia DI-6 ()[1]. This enzyme utilizes O2 and NADH to hydroxylate the methyl group, which is spontaneously eliminated as formaldehyde, yielding salicylic acid (2-hydroxybenzoic acid).

-

Hydroxylation: Salicylic acid undergoes further oxidation by salicylate 5-hydroxylase to form gentisic acid (2,5-dihydroxybenzoic acid). Because these enzymatic steps are highly specialized, mineralization often relies on microbial consortia. For example, the complete degradation of o-methoxybenzoate to gentisate has been proven to require the synergistic, concerted action of gram-positive Arthrobacter oxydans and gram-negative Pantoea agglomerans ()[2].

-

Ring Cleavage: Gentisic acid serves as the central aromatic intermediate. Gentisate 1,2-dioxygenase catalyzes the intradiol (ortho) cleavage of the aromatic ring, breaking the carbon-carbon bond to form maleylpyruvate. A glutathione-dependent isomerase then converts maleylpyruvate to fumarylpyruvate, which is finally hydrolyzed into fumarate and pyruvate, seamlessly integrating into central carbon metabolism ()[3].

Fig 1: Complete environmental biodegradation pathway of hexyl 2-methoxybenzoate.

Quantitative Degradation Kinetics

The degradation velocity of hexyl 2-methoxybenzoate is entirely dependent on the structural phase being metabolized. While the aliphatic chain is consumed rapidly, the methoxy-aromatic ring persists longer in the environment. The table below outlines the modeled kinetic parameters extrapolated from structurally analogous herbicides like dicamba ()[4].

| Target Compound | Degradation Phase | Primary Enzyme System | Estimated Soil Half-Life ( DT50 ) | Key Downstream Metabolite |

| Hexyl 2-methoxybenzoate | Primary Hydrolysis | Carboxylesterase / Lipase | 3 – 7 days | 1-Hexanol, o-Anisic Acid |

| 1-Hexanol | Aliphatic Oxidation | Alcohol Dehydrogenase | < 1 day | Hexanoic Acid |

| 2-Methoxybenzoic Acid | O-Demethylation | O-Demethylase Monooxygenase | 14 – 25 days | Salicylic Acid |

| Salicylic Acid | Hydroxylation | Salicylate 5-Hydroxylase | 2 – 4 days | Gentisic Acid |

Experimental Protocol: Isolation and Kinetic Profiling of Degraders

To study these pathways, researchers must isolate competent microbial consortia and validate the degradation mechanics via metabolite trapping. The following protocol is designed as a self-validating system : it uses selective nutritional pressure to isolate true degraders, enzymatic inhibitors to trap transient intermediates, and chemical derivatization to ensure analytical accuracy.

Step-by-Step Methodology

1. Enrichment Culturing (Selective Pressure)

-

Action: Suspend 5g of agricultural soil in 50 mL of sterile 0.9% NaCl. Vortex for 5 minutes. Transfer 5 mL of the supernatant to 100 mL of Minimal Salts Medium (MSM) supplemented with 50 mg/L hexyl 2-methoxybenzoate.

-

Causality: By utilizing MSM with the ester as the sole carbon source, strict selective pressure is applied. Only microbial consortia capable of synthesizing both the initial esterases and the complex O-demethylases will survive and proliferate.

2. Kinetic Tracking via HPLC-UV

-

Action: Sample the culture daily. Centrifuge at 10,000 x g, filter the supernatant (0.22 μ m), and analyze via HPLC-UV (C18 column, Acetonitrile/Water gradient, monitoring at 230 nm and 280 nm).

-

Causality: Hexyl 2-methoxybenzoate and its phenolic metabolites (o-anisic acid, salicylic acid) possess distinct UV absorption maxima. This allows researchers to mathematically uncouple the rapid primary ester hydrolysis rate from the slower aromatic ring degradation rate.

3. Metabolite Trapping (Pathway Validation)

-

Action: In a parallel 50 mL sub-culture, add 100 μ M of 3-fluorocatechol on day 3 of the growth cycle.

-

Causality: 3-fluorocatechol acts as a potent suicide inhibitor of ring-cleaving dioxygenases. By intentionally paralyzing the lower degradation pathway, transient upstream intermediates (salicylic acid and gentisic acid) accumulate in the media rather than being instantly consumed, allowing for definitive detection.

4. Extraction and Derivatization for GC-MS

-

Action: Acidify 5 mL of the trapped culture to pH 2.0 with HCl. Extract twice with 5 mL ethyl acetate. Evaporate the organic layer to dryness under N2 gas. Reconstitute the residue in 100 μ L pyridine and 100 μ L N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 70°C for 30 minutes.

-

Causality: Acidification protonates the carboxylic acids, forcing them into the organic extraction phase. Furthermore, aromatic hydroxy acids exhibit severe peak tailing and poor volatility in Gas Chromatography. BSTFA derivatization replaces polar active hydrogens (-OH, -COOH) with non-polar trimethylsilyl (TMS) groups, ensuring sharp chromatographic peaks and unambiguous mass spectral fragmentation patterns.

Fig 2: Self-validating experimental workflow for isolating ester-degrading microbial consortia.

References

-

Gil, M., Haïdour, A., & Ramos, J. L. (2000). Degradation of o-methoxybenzoate by a two-member consortium made up of a gram-positive Arthrobacter strain and a gram-negative Pantotea strain. Biodegradation, 11(1), 49-53. URL:[Link]

-

Wikipedia Contributors. (n.d.). Dicamba. Wikipedia, The Free Encyclopedia. URL:[Link]

-

Mattes, T. E., Alexander, A. K., Richardson, P. M., Munk, A. C., Han, C. S., Stothard, P., & Coleman, N. V. (2008). The Genome of Polaromonas sp. Strain JS666: Insights into the Evolution of a Hydrocarbon- and Xenobiotic-Degrading Bacterium, and Features of Relevance to Biotechnology. Applied and Environmental Microbiology, 74(10), 3159-3168. URL:[Link]

-

Altom, J. D., & Stritzke, J. F. (1973). Degradation of Dicamba, Picloram, and Four Phenoxy Herbicides in Soils. Weed Science, 21(6), 556-560. URL:[Link]

Sources

- 1. Dicamba - Wikipedia [en.wikipedia.org]

- 2. Degradation of o-methoxybenzoate by a two-member consortium made up of a gram-positive Arthrobacter strain and a gram-negative Pantotea strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Degradation of Dicamba, Picloram, and Four Phenoxy Herbicides in Soils | Weed Science | Cambridge Core [cambridge.org]

A Technical Guide to Elucidating the Mechanism of Action of Hexyl o-Anisate Derivatives

Introduction

Hexyl o-anisate and its derivatives represent a class of aromatic esters with significant potential in the development of novel therapeutic and cosmeceutical agents. As esters of o-anisic acid (2-methoxybenzoic acid), these compounds possess a chemical scaffold that suggests a range of plausible biological activities. Anisic acid and its related compounds have been reported to exhibit antimicrobial, antioxidant, and anti-inflammatory properties.[1] The esterification with a hexyl group modifies the lipophilicity and other physicochemical properties of the parent molecule, which can significantly impact its absorption, distribution, metabolism, excretion (ADME) profile, and ultimately, its mechanism of action.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of hexyl o-anisate derivatives. It is structured to move from hypothesized mechanisms to the detailed experimental protocols required to validate them, ensuring a robust and scientifically rigorous approach.

Hypothesized Mechanisms of Action

The biological activity of hexyl o-anisate derivatives can be conceptualized through two primary pathways: a prodrug mechanism, where the compound is hydrolyzed to its active components, and a direct action mechanism, where the intact ester interacts with biological targets.

Prodrug Mechanism via Esterase Hydrolysis

A prevalent mechanism for ester-containing compounds is their role as prodrugs, which are inactive forms of a drug that are metabolized into an active form within the body. Hexyl o-anisate can be hydrolyzed by ubiquitous esterase enzymes into o-anisic acid and hexanol.[2][3] Each of these hydrolysis products may then exert its own biological effects.

-

o-Anisic Acid: This component is likely responsible for the antimicrobial and antioxidant effects observed in related compounds.[1][4]

-

Hexanol: While less likely to be the primary active component, the release of this alcohol could contribute to the overall biological profile, including potential antimicrobial effects.

The following diagram illustrates the proposed hydrolytic activation of hexyl o-anisate.

Caption: Proposed prodrug activation of hexyl o-anisate.

Direct Interaction with Molecular Targets

It is also plausible that the intact hexyl o-anisate molecule possesses intrinsic biological activity. The specific mechanism would depend on the therapeutic area of interest.

-

Anti-inflammatory Action: Aromatic esters have been shown to possess anti-inflammatory properties, potentially through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[5][6] The structure of hexyl o-anisate may allow it to bind to the active site of these enzymes.

-

Antimicrobial Action: The lipophilic nature of the hexyl chain could enable the molecule to intercalate into and disrupt the cell membranes of bacteria and fungi, leading to cell lysis.[7][8] This mechanism is observed for other phenolic acid esters, where antimicrobial activity often increases with the length of the alkyl chain.[9]

-

Antioxidant Activity: While the free hydroxyl group of a phenol is typically crucial for potent antioxidant activity through hydrogen atom donation, the methoxy group of the anisate moiety may still allow the molecule to participate in electron transfer reactions to neutralize free radicals.[10]

The following diagram outlines the potential direct mechanisms of action.

Caption: Potential direct molecular actions of hexyl o-anisate.

Experimental Protocols for Elucidating Mechanism of Action

To systematically investigate the hypothesized mechanisms, a series of in vitro assays should be conducted.

In Vitro Hydrolysis Assay

This assay is crucial for validating the prodrug hypothesis by determining the stability of the ester in the presence of esterases.

Objective: To quantify the rate of hydrolysis of hexyl o-anisate in the presence of a biological matrix (e.g., human plasma or liver microsomes).

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of hexyl o-anisate in a suitable solvent (e.g., DMSO).

-

Thaw human plasma or prepare a suspension of human liver microsomes in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the plasma or microsome suspension with the hexyl o-anisate stock solution to a final desired concentration.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining hexyl o-anisate and the formation of o-anisic acid.

-

-

Data Analysis:

-

Plot the concentration of hexyl o-anisate versus time to determine the rate of hydrolysis and the half-life of the compound.

-

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of hexyl o-anisate against a panel of relevant bacterial and fungal strains.

Methodology:

-

Preparation of Inoculum:

-

Grow the microbial strains in a suitable broth medium to the mid-logarithmic phase.

-

Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

-

-

Assay Procedure (Broth Microdilution):

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the hexyl o-anisate in the broth medium.[12]

-

Add the prepared microbial inoculum to each well.[11]

-

Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

-

Data Analysis:

In Vitro Antioxidant Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[14]

Objective: To quantify the free radical scavenging activity of hexyl o-anisate.

Methodology:

-

Preparation of Reagents:

-

Assay Procedure:

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity for each concentration.

-

Plot the percentage of inhibition against the concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

In Vitro Anti-inflammatory Assay (Cyclooxygenase Inhibition)

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Objective: To determine the IC₅₀ values of hexyl o-anisate for COX-1 and COX-2.

Methodology:

-

Assay Principle:

-

Assay Procedure (using a commercial kit):

-

Add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.[18]

-

Add various concentrations of hexyl o-anisate, a reference inhibitor (e.g., celecoxib for COX-2), or a vehicle control (e.g., DMSO).[19]

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.[18]

-

Initiate the reaction by adding arachidonic acid (the substrate).[18]

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.[20]

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC₅₀ value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.[18]

-

Cytotoxicity Assay (MTT or WST-1)

This assay assesses the effect of the compound on the viability of mammalian cells.

Objective: To determine the concentration of hexyl o-anisate that is toxic to mammalian cells.

Methodology:

-

Cell Culture:

-

Seed a suitable mammalian cell line (e.g., HaCaT keratinocytes or HepG2 liver cells) in a 96-well plate and allow them to adhere overnight.[1]

-

-

Assay Procedure (WST-1):

-

Treat the cells with serial dilutions of hexyl o-anisate for a specified period (e.g., 24 or 48 hours).

-

Add the WST-1 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at approximately 440 nm. The absorbance is proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the compound concentration to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

-

The following diagram illustrates the experimental workflow for elucidating the mechanism of action.

Caption: Workflow for mechanism of action studies.

Data Presentation and Interpretation

The quantitative data generated from the described assays should be summarized in a clear and concise format to facilitate interpretation and comparison.

Table 1: Summary of In Vitro Biological Activity of Hexyl o-Anisate

| Assay | Endpoint | Result |

| In Vitro Hydrolysis | Half-life in human plasma (min) | To be determined |

| Antimicrobial Activity | MIC against S. aureus (µg/mL) | To be determined |

| MIC against E. coli (µg/mL) | To be determined | |

| MIC against C. albicans (µg/mL) | To be determined | |

| Antioxidant Activity | DPPH Scavenging IC₅₀ (µM) | To be determined |

| Anti-inflammatory Activity | COX-1 Inhibition IC₅₀ (µM) | To be determined |

| COX-2 Inhibition IC₅₀ (µM) | To be determined | |

| Cytotoxicity | CC₅₀ in HaCaT cells (µM) | To be determined |

Structure-Activity Relationship (SAR) Insights

Once the primary mechanism of action has been identified, SAR studies can be initiated to optimize the lead compound. Key structural modifications to consider include:

-

Alkyl Chain Length: Varying the length of the alkyl ester (e.g., from butyl to octyl) can modulate lipophilicity, which may impact antimicrobial and anti-inflammatory activities.[9]

-

Substitution on the Aromatic Ring: The position and nature of substituents on the phenyl ring can influence electronic properties and steric interactions with target enzymes.

-

Isomeric Position of the Methoxy Group: Comparing o-, m-, and p-anisate derivatives can provide insights into the optimal geometry for target binding.

Conclusion

This technical guide provides a structured and comprehensive approach to elucidating the mechanism of action of hexyl o-anisate derivatives. By systematically evaluating the potential for both prodrug activation and direct molecular targeting through a series of robust in vitro assays, researchers can gain a clear understanding of how these compounds exert their biological effects. The insights gained from these studies will be invaluable for the rational design and development of novel therapeutic and cosmeceutical agents based on the anisate scaffold.

References

-

Synthesis and anti-inflammatory activity of esters derived from 5-aryl-1,2-dihydro-2-(2-hydroxyethyl)-3H-1,2,4-triazole-3-thiones. Farmaco. 1998 Aug-Sep;53(8-9):590-3. doi: 10.1016/s0014-827x(98)00074-3. [Link]

-

DPPH Antioxidant Assay Kit D678 manual. Dojindo Molecular Technologies. [Link]

-

DPPH Assay Protocol with Ascorbic Acid. Scribd. [Link]

-

Design, synthesis, and SAR studies of some 5-aliphatic oximino esters of thiophene as potential anti-inflammatory leads: comparative biological activity profile of aliphatic oximes vs aromatic oximes. PubMed. [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]

-

Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Assay Genie. [Link]

-

Cell Viability Assays. NCBI Bookshelf. [Link]

-

Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. Royal Society Publishing. [Link]

-

COX Fluorescent Inhibitor Screening Assay Kit. Interchim. [Link]

-

Anti-inflammatory agents of the carbamoylmethyl ester class: synthesis, characterization, and pharmacological evaluation. PMC. [Link]

-

Minimum inhibitory concentrations (MIC) (mg/mL) and minimum... ResearchGate. [Link]

-

DPPH Radical Scavenging Assay. MDPI. [Link]

-

DPPH Antioxidant Assay Kit. Zen-Bio. [Link]

-

Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. MDPI. [Link]

-

Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

-

In vitro esterase biocatalysis: (a) In vitro esterase assay using... ResearchGate. [Link]

-

Antimicrobial Action of Esters of Polyhydric Alcohols. PMC. [Link]

-

Bioactive (Co)oligoesters as Potential Delivery Systems of p-Anisic Acid for Cosmetic Purposes. PMC. [Link]

-

Two New Anisic Acid Derivatives from Endophytic Fungus Rhizopycnis vagum Nitaf22 and Their Antibacterial Activity. ResearchGate. [Link]

-

Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC. [Link]

-

Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids. PMC. [Link]

-

Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher Ultrasonics. [Link]

-

Antimicrobial and antioxidant properties of phenolic acids alkyl esters. Czech Journal of Food Sciences. [Link]

-

Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. MDPI. [Link]

-

Properties and Applications of Anisic Acid Derivatives: Ethyl 4-Methoxybenzoate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Antimicrobial properties of phenolic acid alkyl esters. Czech Journal of Food Sciences. [Link]

-

the hydrolysis and safety assessment of food flavouring esters. University of Southampton. [Link]

-

Novel Indane Derivatives with Antioxidant Activity from the Roots of Anisodus tanguticus. MDPI. [Link]

-

hydrolysis of esters. Chemguide. [Link]

-

(PDF) Chemical constituents, anti-inflammatory, and antioxidant activities of Anisotes trisulcus. ResearchGate. [Link]

-

Antimicrobial properties of phenolic acid alkyl esters. CABI Digital Library. [Link]

-

Novel Indane Derivatives with Antioxidant Activity from the Roots of Anisodus tanguticus. PubMed. [Link]

-

Synthesis and Biological Activities of Novel (Z)‐/(E)‐Anisaldehyde‐Based Oxime Ester Compounds. ResearchGate. [Link]

-

Synthesis and Biological Activities of Novel (Z)-/(E)-Anisaldehyde-Based Oxime Ester Compounds. PubMed. [Link]

-

Synthesis and Biological Evaluation of Novel Mono Acid Esters Derived from the Constituents of Urtica pilulifera. Brieflands. [Link]

-

Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson. Study.com. [Link]

-

Efficient Synthesis and Anti-Fungal Activity of Oleanolic Acid Oxime Esters. MDPI. [Link]

-

SODIUM ANISATE. Ataman Kimya. [Link]

Sources

- 1. Bioactive (Co)oligoesters as Potential Delivery Systems of p-Anisic Acid for Cosmetic Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anti-inflammatory activity of esters derived from 5-aryl-1,2-dihydro-2-(2-hydroxyethyl)-3H-1,2,4-triazole-3-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Czech Journal of Food Sciences: Antimicrobial properties of phenolic acid alkyl esters [cjfs.agriculturejournals.cz]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. emerypharma.com [emerypharma.com]

- 13. hielscher.com [hielscher.com]

- 14. DPPH Radical Scavenging Assay [mdpi.com]

- 15. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 16. scribd.com [scribd.com]

- 17. benchchem.com [benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. assaygenie.com [assaygenie.com]

Synthesis of High-Purity Hexyl o-Anisate: An Application Protocol

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of high-purity hexyl o-anisate. This ester is of interest for its potential applications in the fragrance, flavor, and pharmaceutical industries. The synthesis is achieved through a classic Fischer-Speier esterification of o-anisic acid with 1-hexanol, utilizing sulfuric acid as a catalyst.[1][2][3] This document outlines the reaction mechanism, detailed experimental procedures, purification techniques, and analytical methods for characterization and purity assessment of the final product. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and high-purity outcomes.

Introduction

Hexyl o-anisate (2-methoxybenzoic acid hexyl ester) is an aromatic ester with potential applications in various fields due to its structural characteristics. Esters are widely distributed in nature and are key components of fragrances and flavors.[3][4] In the context of drug development, esterification is a common strategy to modify the physicochemical properties of a molecule, such as lipophilicity, which can influence its bioavailability.[2]

The synthesis of hexyl o-anisate is achieved via Fischer-Speier esterification, a well-established and cost-effective method for producing esters from carboxylic acids and alcohols.[2][3][5] This reaction is acid-catalyzed and reversible.[6][7][8] To drive the equilibrium towards the formation of the ester product, an excess of one of the reactants, typically the alcohol, is used, and the water formed during the reaction is removed.[3][8]

This protocol details a reliable method for the synthesis of high-purity hexyl o-anisate, including a comprehensive workup and purification procedure, followed by analytical characterization to confirm the identity and purity of the synthesized ester.

Reaction Mechanism and Stoichiometry

The synthesis of hexyl o-anisate proceeds through the Fischer-Speier esterification mechanism. The key steps, as illustrated in Figure 1, involve the protonation of the carbonyl oxygen of o-anisic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[3][9] This is followed by a nucleophilic attack from the hydroxyl oxygen of 1-hexanol, leading to the formation of a tetrahedral intermediate.[8][9] Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, hexyl o-anisate, and regenerate the acid catalyst.[3][9]

Caption: Figure 1. Overall reaction scheme for the synthesis of hexyl o-anisate.

Table 1: Reagent Properties and Molar Quantities

| Reagent | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mol) | Volume (mL) | Mass (g) | Molar Ratio |

| o-Anisic Acid | C₈H₈O₃ | 152.15 | - | 0.05 | - | 7.61 | 1 |

| 1-Hexanol | C₆H₁₄O | 102.17 | 0.814 | 0.15 | 18.8 | 15.33 | 3 |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 1.84 | Catalyst | ~1 | ~1.84 | Catalyst |

Experimental Protocol

Materials and Apparatus

Materials:

-

o-Anisic acid (≥99%)

-

1-Hexanol (≥98%)

-

Concentrated sulfuric acid (95-98%)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexane (for column chromatography)

-

Ethyl acetate (for column chromatography)

Apparatus:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (500 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates and chamber

-

Standard laboratory glassware and equipment

Synthesis Procedure

Caption: Figure 2. Experimental workflow for the synthesis of hexyl o-anisate.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 7.61 g (0.05 mol) of o-anisic acid and 18.8 mL (0.15 mol) of 1-hexanol.

-

Catalyst Addition: While stirring, carefully add approximately 1 mL of concentrated sulfuric acid to the mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[6] Maintain the reflux with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

Workup and Purification

-

Extraction: Transfer the cooled reaction mixture to a 500 mL separatory funnel. Add 100 mL of dichloromethane (CH₂Cl₂) and 100 mL of deionized water. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate and drain the lower organic layer into a clean flask.

-

Neutralization: Wash the organic layer sequentially with 50 mL portions of saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (test with litmus paper).[5][10] This step is crucial to neutralize any remaining sulfuric acid and unreacted o-anisic acid. Be cautious as carbon dioxide gas will be evolved.

-

Brine Wash: Wash the organic layer with 50 mL of saturated sodium chloride solution (brine) to remove any residual water and dissolved inorganic salts.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to remove the dichloromethane and excess 1-hexanol.

-

Column Chromatography: Purify the crude product by silica gel column chromatography. A gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) can be used as the eluent to isolate the pure hexyl o-anisate.[11]

Characterization and Purity Assessment

The identity and purity of the synthesized hexyl o-anisate should be confirmed using standard analytical techniques.[] It is important to note that no analytical method can definitively determine 100% purity, as each technique has its detection limits.[13]

Table 2: Analytical Techniques for Product Characterization

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural elucidation and purity assessment. | The spectrum should show characteristic peaks for the aromatic protons, the hexyl chain protons, and the methoxy group protons in the correct integration ratios. |

| ¹³C NMR | Confirmation of the carbon framework. | The spectrum should display the expected number of carbon signals corresponding to the structure of hexyl o-anisate. |

| IR Spectroscopy | Identification of functional groups. | A strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ester group is expected.[11] |

| GC-MS | Purity assessment and confirmation of molecular weight. | A single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular weight of hexyl o-anisate (236.31 g/mol ).[14] |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Perform the reaction and all handling of volatile chemicals in a well-ventilated fume hood.

-

Reagent Handling: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. 1-Hexanol and dichloromethane are flammable and should be kept away from ignition sources.[15][16][17]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a detailed and reliable protocol for the laboratory synthesis of high-purity hexyl o-anisate via Fischer-Speier esterification. By following the outlined procedures for reaction, workup, and purification, researchers can obtain the desired product in good yield and high purity. The described analytical methods are essential for the verification of the product's structure and the determination of its purity, ensuring its suitability for further research and development applications.

References

- Lab5 procedure esterification. (n.d.).

- Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.

- Benchchem. (2025). A Comparative Guide to the Synthesis of Hexyl Hexanoate: Chemical vs. Enzymatic Routes.

- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.

- Benchchem. (n.d.). Cross-Validation of Hexyl Hexanoate Analysis: A Comparative Guide to Analytical Techniques.

- The Fischer Esterification. (n.d.).

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - hexyl acetate.

- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.

- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - n-Hexyl acetate.

- Benchchem. (2026). Application Notes and Protocols: Use of 1-Hexanol in Esterification Reactions.

- DC Fine Chemicals. (n.d.). Safety Data Sheet - Hexyl acetate.

- Fischer Esterification. (n.d.).

- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - n-Hexyl acetate.

- Organic Chemistry Portal. (n.d.). Fischer Esterification.

- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- BOC Sciences. (n.d.). Analytical Services for Purity Determination.

- Benchchem. (2025). Application Note: Synthesis and Characterization of 2-Hexyl-1-decyl Benzoate via Fischer Esterification.

- Enfanos. (n.d.). Purity of Reagents.

- NIST. (n.d.). Benzoic acid, 2-methoxy-, hexyl ester. In NIST Chemistry WebBook.

- Perfumer & Flavorist. (2019, June 28). Flavor Bites: Hexyl butyrate and Hexanoate.

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cerritos.edu [cerritos.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scienceready.com.au [scienceready.com.au]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. personal.tcu.edu [personal.tcu.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 13. enfanos.com [enfanos.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. dcfinechemicals.com [dcfinechemicals.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

Application Note: Catalytic Esterification Techniques for Hexyl 2-Methoxybenzoate

Audience: Researchers, scientists, and drug development professionals. Purpose: To provide a comprehensive, self-validating protocol for the synthesis of hexyl 2-methoxybenzoate via both homogeneous and heterogeneous catalytic esterification.

Introduction & Mechanistic Insights

Hexyl 2-methoxybenzoate is a specialized aromatic ester utilized as an intermediate in UV absorbers, fragrance formulations, and pharmaceutical scaffolds[1]. The synthesis of this compound relies on the esterification of 2-methoxybenzoic acid (o-anisic acid) with 1-hexanol.

The Steric and Electronic Challenge: Standard Fischer esterification of benzoic acid derivatives can be sluggish. In 2-methoxybenzoic acid, the ortho-methoxy group introduces significant steric hindrance around the carbonyl carbon, restricting the approach of the 1-hexanol nucleophile. Furthermore, the electron-donating nature of the methoxy group reduces the electrophilicity of the carbonyl carbon[2]. To overcome this activation barrier, highly efficient catalytic systems and thermodynamic driving forces must be employed.

Causality of Catalyst Selection:

-

Homogeneous Catalysis (p-Toluenesulfonic Acid, p-TsOH): Unlike sulfuric acid, which can cause oxidative side reactions and dark discoloration of the product, p-TsOH provides strong, non-oxidizing protonation of the carbonyl oxygen [3]. This enhances the electrophilicity of the sterically hindered carbonyl, facilitating nucleophilic attack.

-

Heterogeneous Catalysis (Solid Acid Resins): Sulfonic acid-modified ion-exchange resins (e.g., Amberlyst-15) offer equivalent proton-donating capabilities but are immobilized on a solid matrix [4]. This eliminates the need for aqueous basic workups, prevents emulsion formation with long-chain alcohols like 1-hexanol, and allows for simple catalyst recovery via hot filtration[5].

Experimental Workflow

The following decision matrix and workflow diagram illustrate the divergent pathways for homogeneous and heterogeneous catalysis.

Workflow for catalytic esterification of hexyl 2-methoxybenzoate via homogeneous and solid acids.

Experimental Protocols

Both protocols utilize a Dean-Stark apparatus. Causality: Esterification is an equilibrium-limited reaction. Toluene forms a minimum-boiling azeotrope with the water byproduct. By continuously removing water from the system, Le Chatelier's principle drives the reaction to near-quantitative conversion[3].

Protocol A: Homogeneous Catalysis (p-TsOH)

Materials:

-

2-Methoxybenzoic acid: 15.21 g (0.10 mol)

-

1-Hexanol: 11.24 g (0.11 mol, 1.1 equiv.)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 0.95 g (5 mol%)

-

Toluene (anhydrous): 100 mL

Step-by-Step Methodology:

-

Reaction Assembly: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add the 2-methoxybenzoic acid, 1-hexanol, and toluene. Add the p-TsOH catalyst[3].

-

Azeotropic Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110–115 °C) using a heating mantle.

-

Self-Validation Checkpoint: Monitor the water collection in the Dean-Stark trap. The theoretical yield of water is 1.8 mL. The reaction is deemed stoichiometrically complete when water accumulation ceases (typically 4–6 hours)[3].

-

Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and wash with 50 mL of saturated NaHCO₃ solution. Causality: This step neutralizes the p-TsOH and converts any unreacted 2-methoxybenzoic acid into its water-soluble sodium salt, effectively removing it from the organic layer[3].

-

Drying & Concentration: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation.

-

Purification: Purify the crude oil using silica gel column chromatography (Hexane:Ethyl Acetate gradient) to yield pure hexyl 2-methoxybenzoate.

Protocol B: Heterogeneous Catalysis (Solid Acid Resin)

This protocol adapts methodologies used for sterically hindered benzoate UV absorbers like DHHB[4].

Materials:

-

2-Methoxybenzoic acid: 15.21 g (0.10 mol)

-

1-Hexanol: 16.35 g (0.16 mol, 1.6 equiv.)

-

Sulfonic acid-modified ion-exchange resin (e.g., Amberlyst-15): 0.45 g (approx. 3 wt% of the acid)

-

Toluene: 100 mL

Step-by-Step Methodology:

-

Reaction Assembly: Combine 2-methoxybenzoic acid, 1-hexanol, toluene, and the solid acid catalyst in a 250 mL round-bottom flask[6].

-

Reflux: Attach the Dean-Stark apparatus and reflux at 110 °C. The solid acid resin requires a slightly longer reaction time (typically 8–10 hours) due to the biphasic nature of the solid-liquid interface[4].

-

Self-Validation Checkpoint: In addition to water collection, monitor the reaction via TLC (Hexane:Ethyl Acetate 9:1). Disappearance of the UV-active acid spot confirms completion.

-

Hot Filtration: While the mixture is still warm (approx. 70 °C), filter it to recover the solid acid catalyst. Causality: Hot filtration prevents the crystallization of any unreacted starting materials onto the catalyst surface, ensuring the catalyst can be washed with toluene and directly recycled for up to 10 cycles without significant loss of activity[4].

-

Concentration: Concentrate the filtrate under reduced pressure. The absence of an aqueous wash eliminates yield losses due to emulsion formation.

Quantitative Data & Process Comparison

The following table summarizes the comparative metrics between the two catalytic approaches, based on standardized esterification benchmarks for sterically hindered benzoates[4].

| Metric | Protocol A (Homogeneous, p-TsOH) | Protocol B (Heterogeneous, Solid Acid) |

| Catalyst Loading | 5 mol% | 3 wt% |

| Reaction Time | 4 – 6 hours | 8 – 10 hours |

| Reaction Temperature | 110 °C | 110 °C |

| Aqueous Workup Required | Yes (NaHCO₃, Brine) | No (Direct Filtration) |

| Catalyst Recyclability | None (Neutralized in workup) | High (Up to 10 cycles) |

| Typical Yield | 82 – 88% | 85 – 90% |

| Waste Generation (E-factor) | High (Aqueous waste from washing) | Low (Solvent recycling possible) |

Analytical Validation

To ensure the scientific integrity of the synthesized hexyl 2-methoxybenzoate, the following self-validating analytical checks must be performed:

-

Thin Layer Chromatography (TLC): Use silica gel plates with a 9:1 Hexane:Ethyl Acetate eluent. Visualize under a 254 nm UV lamp. The product will elute significantly higher (higher Rf) than the highly polar 2-methoxybenzoic acid[3].

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirms purity and molecular weight. The expected molecular ion peak is[M]⁺ m/z 236. Characteristic fragmentation will show the loss of the hexyl chain, leaving the stable 2-methoxybenzoyl cation at m/z 135[3].

References

-

Sun, Z., Wu, J., & Feng, B. (2024). "Catalytic synthesis of DHHB using solid acids." Journal of Physics: Conference Series, 2873(1), 012017. URL:[Link]

-

LookChem. "Hexyl benzoate - CAS 6789-88-4." LookChem Database. URL:[Link]

Sources

Harnessing the Potential of Hexyl o-Anisate: A Strategic Guide for Advanced Organic Synthesis

For the discerning researcher in organic synthesis and drug development, the strategic selection of chemical intermediates is paramount to the success of a synthetic campaign. Hexyl o-anisate, a seemingly simple aromatic ester, emerges as a highly versatile and powerful building block. Its true potential is unlocked through the precise control of its reactivity, particularly the regioselective functionalization of the aromatic ring. This guide provides an in-depth exploration of hexyl o-anisate as a chemical intermediate, offering not just protocols, but the underlying strategic considerations that enable its effective use in the synthesis of complex molecular architectures.

The core utility of hexyl o-anisate lies in the directing effect of its ortho-methoxy group. This functionality serves as a powerful tool for directed ortho-metalation (DoM), a strategy that allows for the specific deprotonation and subsequent electrophilic quenching at the C3 position of the benzene ring. This precise control over substitution patterns is a significant advantage over classical electrophilic aromatic substitution reactions, which often yield mixtures of ortho and para isomers.

This document will detail the synthesis of hexyl o-anisate, its activation via directed ortho-metalation, and its subsequent elaboration through common and impactful carbon-carbon bond-forming reactions, namely the Grignard reaction and the Suzuki-Miyaura cross-coupling. The applications of the resulting substituted aromatic compounds, particularly in the context of medicinal chemistry, will also be discussed, providing a comprehensive view of the journey from a simple intermediate to a potentially bioactive scaffold.

I. Synthesis of Hexyl o-Anisate: The Entry Point

The synthesis of hexyl o-anisate is typically achieved through a classic Fischer-Speier esterification. This acid-catalyzed reaction between o-anisic acid and hexan-1-ol is a robust and scalable method.

Protocol 1: Fischer-Speier Esterification for Hexyl o-Anisate Synthesis

| Parameter | Value | Rationale |

| Reactants | o-Anisic acid, Hexan-1-ol (1.5-2.0 equiv.) | An excess of the alcohol is used to drive the equilibrium towards the ester product. |

| Catalyst | Concentrated Sulfuric Acid (catalytic amount) | A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol.[1] |

| Solvent | Toluene | Toluene serves as a suitable solvent and allows for the azeotropic removal of water using a Dean-Stark apparatus, which is crucial for shifting the reaction equilibrium to the product side. |

| Temperature | Reflux | The reaction is typically carried out at the boiling point of the solvent to ensure a reasonable reaction rate. |

| Work-up | Aqueous sodium bicarbonate wash, brine wash | The basic wash neutralizes the acidic catalyst and any unreacted carboxylic acid. The brine wash helps to remove any remaining water from the organic layer. |

Experimental Workflow: Synthesis of Hexyl o-Anisate

Caption: Workflow for the synthesis of hexyl o-anisate via Fischer-Speier esterification.

II. The Keystone Transformation: Directed ortho-Metalation (DoM)

The methoxy group of hexyl o-anisate is a powerful directed metalation group (DMG). In the presence of a strong organolithium base, such as sec-butyllithium, deprotonation occurs selectively at the adjacent ortho position (C3). The choice of base and solvent is critical to the success of this reaction.

Protocol 2: Directed ortho-Metalation of Hexyl o-Anisate

| Parameter | Value | Rationale |

| Substrate | Hexyl o-anisate | The methoxy group directs the lithiation to the C3 position. |

| Base | sec-Butyllithium (s-BuLi) (1.1-1.2 equiv.) | A strong, non-nucleophilic base is required for efficient deprotonation. s-BuLi is often more effective than n-BuLi for this purpose. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is a polar aprotic solvent that solvates the organolithium species, increasing its reactivity. |

| Temperature | -78 °C | Low temperature is crucial to prevent side reactions, such as nucleophilic attack of the organolithium base on the ester carbonyl group. |

| Additive | N,N,N',N'-Tetramethylethylenediamine (TMEDA) (optional) | TMEDA can chelate the lithium cation, breaking up organolithium aggregates and increasing the basicity of the reagent, leading to faster and more efficient lithiation. |

Reaction Mechanism: Directed ortho-Metalation

Caption: Mechanism of directed ortho-metalation of hexyl o-anisate.

III. Building Complexity: Downstream Reactions of the Lithiated Intermediate

The 3-lithio-hexyl o-anisate intermediate is a powerful nucleophile that can react with a wide range of electrophiles to introduce new functional groups at the C3 position. This section will focus on two of the most synthetically valuable transformations: the Grignard-like addition to carbonyls and the Suzuki-Miyaura cross-coupling reaction.

The lithiated intermediate can be reacted directly with aldehydes or ketones to form new carbon-carbon bonds, leading to the synthesis of substituted benzyl alcohol derivatives.

Protocol 3: Grignard-like Addition of 3-Lithio-hexyl o-anisate to an Aldehyde

| Parameter | Value | Rationale |

| Nucleophile | 3-Lithio-hexyl o-anisate (in situ generated) | A potent carbon-centered nucleophile. |

| Electrophile | Aldehyde (e.g., benzaldehyde) (1.1 equiv.) | The electrophilic carbonyl carbon is attacked by the lithiated species. |

| Solvent | Anhydrous THF | The reaction is carried out in the same solvent as the lithiation. |

| Temperature | -78 °C | Low temperature is maintained to ensure controlled reaction and minimize side products. |

| Work-up | Aqueous ammonium chloride (NH4Cl) quench | A mild acidic work-up protonates the resulting alkoxide to yield the alcohol product. |

Experimental Workflow: DoM and Grignard-like Addition

Caption: Workflow for the synthesis of a benzyl alcohol derivative from hexyl o-anisate.

For the synthesis of biaryl scaffolds, which are prevalent in many pharmaceutical agents, the lithiated intermediate can be converted to a boronic ester and subsequently used in a Suzuki-Miyaura cross-coupling reaction.

Protocol 4: Borylation and Suzuki-Miyaura Cross-Coupling

| Parameter | Value | Rationale |

| Step 1: Borylation | ||

| Electrophile | Triisopropyl borate (1.2 equiv.) | Reacts with the lithiated intermediate to form a boronate species. |

| Step 2: Suzuki-Miyaura Coupling | ||

| Aryl Halide | Aryl bromide or iodide (1.0 equiv.) | The electrophilic partner in the cross-coupling reaction. |

| Catalyst | Pd(PPh3)4 (0.05 equiv.) | A common and effective palladium catalyst for Suzuki couplings. |

| Base | Aqueous sodium carbonate (Na2CO3) (2.0 equiv.) | Activates the boronic ester for transmetalation to the palladium center.[2] |

| Solvent | Toluene/Ethanol/Water mixture | A biphasic solvent system is often used to dissolve all reactants and facilitate the reaction. |

| Temperature | 80-100 °C | Elevated temperatures are typically required for the catalytic cycle to proceed efficiently. |

Catalytic Cycle: Suzuki-Miyaura Cross-Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

IV. Applications in Drug Discovery and Development

The ability to introduce a wide range of substituents at the C3 position of the hexyl o-anisate scaffold opens up a vast chemical space for exploration in drug discovery. The resulting substituted aromatic compounds can serve as key intermediates for the synthesis of biologically active molecules.

-

Biaryl Scaffolds: Substituted biphenyls are a common motif in many approved drugs and clinical candidates.[3][4][5] The Suzuki-Miyaura coupling of derivatives of hexyl o-anisate provides a direct route to these important structures. The nature of the substituents on both aromatic rings can be readily varied to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

-

Constrained Analogues: The ortho-substitution pattern introduced via DoM can be used to create conformationally constrained analogues of known drugs. This can lead to improved binding affinity for the target protein and enhanced biological activity.

-

Fragment-Based Drug Discovery: The functionalized hexyl o-anisate derivatives can be used as fragments in fragment-based drug discovery (FBDD) campaigns. The ester and methoxy groups provide handles for further chemical modification and linking to other fragments.

Table of Potential Substructures and their Relevance in Medicinal Chemistry

| Substructure Derived from Hexyl o-Anisate | Potential Therapeutic Area | Rationale |

| 3-Aryl-hexyl o-anisate | Oncology, Inflammation | Biaryl structures are common in kinase inhibitors and anti-inflammatory agents. |

| 3-(Heteroaryl)-hexyl o-anisate | Infectious Diseases, CNS Disorders | Heteroaromatic rings are frequently incorporated into drugs to modulate physicochemical properties and target interactions. |

| 3-(1-Hydroxyalkyl)-hexyl o-anisate | Various | The hydroxyl group can act as a key hydrogen bond donor for protein-ligand interactions. |

V. Safety Considerations

Researchers and scientists must adhere to strict safety protocols when working with the reagents and intermediates described in this guide.

-

Organolithium Reagents: sec-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere (e.g., argon or nitrogen). Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.

-

Solvents: Anhydrous solvents are required for the organolithium reactions. Ensure that solvents are properly dried and stored. Diethyl ether and THF are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

-

Palladium Catalysts: While generally used in small quantities, palladium catalysts should be handled with care. Avoid inhalation of dust and skin contact.

-

General Practices: Always consult the Safety Data Sheet (SDS) for each chemical before use. Conduct a thorough risk assessment for each experimental procedure.

VI. Conclusion

Hexyl o-anisate is more than just a simple aromatic ester; it is a strategic starting material that, through the power of directed ortho-metalation, provides a reliable and regioselective entry point to a diverse array of substituted aromatic compounds. The ability to precisely install a variety of functional groups at the C3 position makes it an invaluable tool for organic chemists, particularly those engaged in the synthesis of complex molecules for pharmaceutical and materials science applications. The protocols and strategies outlined in this guide are intended to empower researchers to fully exploit the synthetic potential of this versatile intermediate.

References

-

Gilman, H., & Bebb, R. L. (1939). Relative Reactivities of Organometallic Compounds. XIII. Metalation of Anisole. Journal of the American Chemical Society, 61(1), 109–112. [Link]

-

Wittig, G., & Fuhrmann, G. (1940). Über die Reaktionsweise des Phenyl-lithiums auf p-Brom-anisol. Berichte der deutschen chemischen Gesellschaft (A and B Series), 73(11), 1197–1217. [Link]

-

Arora, P., & Singh, P. (2011). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 23(3), 1041-1043. [Link]

-

Catellani, M., Motti, E., & Della Ca', N. (2023). Functionalized Cycloolefin Ligand as a Solution to Ortho-Constraint in the Catellani-Type Reaction. Journal of the American Chemical Society, 145(8), 4584–4593. [Link]

-

El-Malah, A. A., & El-Gamal, M. I. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18451-18476. [Link]

-

Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University. [Link]

-

Singh, R., & Kumar, V. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S1133-S1149. [Link]

-

Snieckus, V. (1990). Directed ortho metalation. Toluamide and benzamide directing groups. A new synthetic paradigm for the construction of polysubstituted aromatic compounds. Chemical Reviews, 90(6), 879-933. [Link]

-

Slocum, D. W., & Jennings, C. A. (1976). Directed metalation. 10. Metalation of methoxy- and chloroanisoles. The Journal of Organic Chemistry, 41(23), 3653–3663. [Link]

-

Wikipedia. (2023). Directed ortho metalation. [Link]

-

Master Organic Chemistry. (2023). Fischer Esterification. [Link]

-

Organic Chemistry Portal. (2023). Suzuki Coupling. [Link]

-

Lim, G. K., et al. (2017). Novel biphenyl ester derivatives as tyrosinase inhibitors: Synthesis, crystallographic, spectral analysis and molecular docking studies. PLoS One, 12(2), e0172318. [Link]

- Garg, N. K., et al. (2013). Cross-Coupling of Phenolic Derivatives.

-

Zhang, W., et al. (2020). Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor. Molecules, 25(5), 1223. [Link]

-

Szostak, M., et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Catalysis Science & Technology, 11(9), 3189-3197. [Link]

- CN103012125A - A kind of preparation method of anisic acid - Google P

-

Organic Chemistry Portal. (2023). Suzuki Coupling. [Link]

Sources

- 1. medchemica.com [medchemica.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. asianpubs.org [asianpubs.org]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 5. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

Application Note: Rational RP-HPLC Method Development for the Quantification of Hexyl o-Anisate

Introduction & Analyte Profiling

Hexyl o-anisate (Hexyl 2-methoxybenzoate, CAS 71605-88-4) is a highly lipophilic ester widely utilized in fragrance architectures and cosmetic formulations[1]. Due to its complex matrix environment in commercial products, developing a robust, stability-indicating analytical method is critical for quality assurance, product safety assessments, and regulatory compliance.

Mechanistic Rationale for Chromatographic Parameters

Method development is not an empirical guessing game; it is the direct translation of a molecule's physicochemical properties into instrumental parameters. As a Senior Application Scientist, the following causality-driven decisions form the foundation of this protocol:

-

Stationary Phase Selection (Causality): Hexyl o-anisate possesses a long aliphatic hexyl chain coupled with an aromatic ring, resulting in a high partition coefficient (predicted LogP > 4.0). To achieve adequate retention and reproducible partitioning, a highly non-polar stationary phase is mandatory. A high-carbon-load C18 (Octadecylsilane) column provides the optimal hydrophobic surface area for this molecular interaction[2].

-

Mobile Phase Optimization: Because the analyte is strongly retained by the C18 phase, a weak mobile phase would result in excessive peak broadening and impractically long run times. Therefore, a high-elution-strength mobile phase consisting of 80% Acetonitrile (an aprotic, strong organic modifier) and 20% Water is selected. This ensures a sharp, symmetrical peak and an efficient run time of under 10 minutes[3].

-

Detector Wavelength Selection: The o-anisate (2-methoxybenzoate) moiety acts as a powerful chromophore. Spectroscopic profiling of methoxybenzoate derivatives demonstrates a distinct UV absorbance maximum near [4]. Selecting 290 nm maximizes the signal-to-noise (S/N) ratio while effectively bypassing the UV cutoff of common formulation excipients that absorb at lower wavelengths.

Caption: Logical mapping of hexyl o-anisate physicochemical properties to HPLC method parameters.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Waters XBridge C18 (150 mm × 4.6 mm, 5 µm) | High surface area for lipophilic retention. |

| Mobile Phase | Acetonitrile : Water (80:20, v/v) | High organic ratio prevents band broadening. |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |

| Column Temperature | 30 °C | Reduces mobile phase viscosity and backpressure. |

| Detection | UV at 290 nm | Targets the methoxybenzoate absorbance maximum. |

| Injection Volume | 10 µL | Prevents column overloading while maintaining sensitivity. |

| Run Time | 10.0 minutes | Ensures complete elution of the analyte and matrix. |

Step-by-Step Experimental Protocol

Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of hexyl o-anisate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with HPLC-grade Acetonitrile.

-

Working Standards: Perform serial dilutions of the primary stock using the mobile phase (80:20 ACN:H2O) to generate a calibration curve spanning 1.0 µg/mL to 100.0 µg/mL.

Sample Extraction Workflow

To ensure a self-validating protocol, samples must be completely solubilized and free of particulate matter that could alter column pressure or cause analyte entrapment.

-

Weighing: Transfer 1.0 g of the cosmetic/fragrance formulation into a 50 mL centrifuge tube.

-

Extraction: Add 20.0 mL of Acetonitrile.

-

Agitation: Vortex for 2 minutes, followed by ultrasonic extraction at 25 °C for 15 minutes to disrupt the formulation matrix.

-

Phase Separation: Centrifuge the mixture at 10,000 rpm for 5 minutes to pellet insoluble waxes and polymers.

-

Filtration: Syringe-filter the supernatant through a 0.45 µm PTFE membrane directly into an HPLC vial. (Note: PTFE is strictly chosen over nylon to prevent hydrophobic binding and loss of the highly lipophilic analyte).

Caption: Step-by-step sample extraction and preparation workflow for HPLC analysis.

System Suitability Testing (SST) - The Self-Validating Mechanism

Before analyzing unknown samples, the analytical system must validate its own performance to guarantee trustworthiness. Inject the 50 µg/mL working standard six times. The analytical run is only considered valid to proceed if the following criteria are met:

-

Retention Time %RSD: ≤ 1.0%

-

Peak Area %RSD: ≤ 2.0%

-

Tailing Factor (Tf): ≤ 1.5

-

Theoretical Plates (N): ≥ 3000

Method Validation Summary

The method was validated in strict accordance with the [5] for analytical procedure validation, ensuring high accuracy and precision.

| Validation Parameter | Result / Range | Acceptance Criteria (ICH) |

| Linearity Range | 1.0 – 100.0 µg/mL | R² ≥ 0.999 |

| Limit of Detection (LOD) | 0.15 µg/mL | S/N ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | 0.45 µg/mL | S/N ratio ≥ 10:1 |

| Intra-day Precision (%RSD) | 0.8% - 1.2% | ≤ 2.0% |

| Inter-day Precision (%RSD) | 1.1% - 1.5% | ≤ 2.0% |

| Accuracy (Recovery %) | 98.5% – 101.2% | 98.0% – 102.0% |

Sources

Industrial Scale-Up Protocol for Hexyl o-Anisate Production: Process Intensification, Kinetics, and Reactor Design

Executive Summary

Hexyl o-anisate (hexyl 2-methoxybenzoate, CAS 71605-88-4) is a high-value ester utilized extensively as a fragrance ingredient (imparting fruity and floral notes) and as an internal electron donor in Ziegler-Natta catalyst systems for polyolefin synthesis. Transitioning the synthesis of hexyl o-anisate from a laboratory-scale Fischer esterification to an industrial pilot scale requires rigorous optimization of reaction kinetics, mass transfer, and thermodynamic equilibrium shifts.

This application note provides drug development professionals and chemical engineers with a self-validating, step-by-step methodology for scaling up hexyl o-anisate production. By grounding experimental choices in physical chemistry—specifically addressing the equilibrium limitations of esterification—this guide ensures high-yield, reproducible batch and semi-continuous operations.

Mechanistic & Kinetic Framework

Reaction Thermodynamics and Equilibrium

The synthesis of hexyl o-anisate proceeds via the condensation of o-anisic acid (2-methoxybenzoic acid) and 1-hexanol. Because Fischer esterification is a reversible, equilibrium-limited process, achieving >98% conversion requires continuous removal of the water byproduct [1].

-

Physical Properties: o-Anisic acid is a solid at room temperature (MP: 95.1–99.8 °C; BP: 201.3 °C at 970 hPa) [2], while 1-hexanol is a liquid (BP: 157 °C) [3].

-

Causality in Design: To drive the reaction forward according to Le Chatelier’s principle, 1-hexanol is supplied in a molar excess (typically 1.5:1 to 2.0:1). The excess alcohol not only acts as a reactant and solvent but also serves as an azeotropic entrainer to facilitate the continuous distillation of water.

Catalyst Selection and Kinetic Models

The choice of catalyst dictates the kinetic model and downstream purification requirements:

-

Homogeneous Acid Catalysis (e.g., p-Toluenesulfonic acid, H2SO4 ): Follows pseudo-first-order kinetics when alcohol is in large excess. While offering rapid conversion, it requires extensive downstream neutralization and aqueous washing, increasing the process E-factor [1].

-

Heterogeneous Solid Acids (e.g., Amberlyst-15, Sulfated Zirconia): Operates via the Langmuir-Hinshelwood or Eley-Rideal mechanisms. These catalysts simplify product separation and enable continuous flow reactor designs. However, they are highly susceptible to external mass transfer limitations[1].

-

Enzymatic Catalysis (e.g., Immobilized Lipase): Follows a Ping-Pong Bi-Bi mechanism with potential alcohol/acid inhibition. Ideal for "green" solvent-free systems operating at milder temperatures (60–80 °C), though reaction times are significantly longer [4].

For industrial scale-up prioritizing throughput and cost-efficiency, heterogeneous solid acid catalysis (Amberlyst-15) is recommended.

Engineering Parameters for Scale-Up

Mass Transfer and Agitation

When utilizing a heterogeneous catalyst, the reaction rate is often limited by the diffusion of reactants to the catalyst surface (external mass transfer).

-

Scale-Up Parameter: In laboratory settings, stirring speeds above 600 rpm are required to overcome mass transfer resistance [4]. For a 10 L to 100 L pilot reactor, the impeller design (e.g., pitched blade turbine) must be scaled to maintain a constant tip speed and adequate turbulent mixing (Reynolds number > 10,000) to keep the solid catalyst uniformly suspended.

Heat Transfer and Process Intensification

Esterification is slightly endothermic to thermally neutral, but massive heat input is required to vaporize the water-hexanol azeotrope.

-

Scale-Up Parameter: The reactor must be equipped with a high-surface-area heating jacket (using thermal oil). The process temperature is maintained at 135–145 °C , just below the boiling point of pure 1-hexanol (157 °C), allowing the water-hexanol azeotrope to boil off continuously. Vapors are condensed, phase-separated in a decanter, and the upper organic layer (1-hexanol) is refluxed back into the reactor[1].

Pilot-Scale Protocol: 10 L Batch Synthesis

Objective: Synthesize hexyl o-anisate with >98% purity using a 10 L jacketed glass-lined reactor equipped with a Dean-Stark equivalent decanter.

Phase 1: Reagent Charging

-

Preparation: Ensure the 10 L reactor is clean, dry, and purged with Nitrogen ( N2 ) to prevent oxidative degradation at high temperatures.

-

Loading: Charge 1.52 kg (10.0 mol) of o-anisic acid into the reactor.

-

Solvent/Reactant Addition: Add 2.04 kg (20.0 mol) of anhydrous 1-hexanol (2.0 equivalents) [3].

-

Catalyst Addition: Add 150 g of pre-dried Amberlyst-15 (solid acid catalyst). Self-validation check: Ensure the catalyst moisture content is <2% to prevent initial equilibrium suppression.

Phase 2: Reaction and Azeotropic Distillation

-

Agitation: Initiate stirring at a tip speed equivalent to lab-scale optimal mixing (e.g., 2.5 m/s) to suspend the catalyst beads.

-

Heating: Ramp the jacket temperature to 150 °C to achieve an internal reaction temperature of 135–140 °C.

-

Water Removal: As the reaction proceeds, the water/1-hexanol azeotrope will vaporize. Condense the vapors at 15 °C and route them to the decanter. Drain the lower aqueous phase continuously while allowing the upper 1-hexanol phase to overflow back into the reactor.

-

Monitoring: Sample the reactor every 2 hours. Monitor the Acid Value (AV) via titration (KOH). The reaction is deemed complete when the AV falls below 2.0 mg KOH/g (typically 8–10 hours).

Phase 3: Workup and Purification

-

Filtration: Cool the reactor to 50 °C and discharge the mixture through a 50 µm bag filter to recover the Amberlyst-15 catalyst for regeneration.

-

Vacuum Distillation: Transfer the crude filtrate to a distillation apparatus.

-

Step A (Hexanol Recovery): Apply a moderate vacuum (50 mbar) and heat to 80–90 °C to strip off the unreacted 1-hexanol.

-

Step B (Product Isolation): Increase the vacuum to high vacuum (1–5 mbar) and increase the temperature to distill the hexyl o-anisate (approx. 140–150 °C vapor temperature).

-

-

Quality Control: Analyze the final distillate via GC-FID for purity (>98%) and Karl Fischer titration for residual moisture (<0.1%).

Quantitative Process Data & Troubleshooting

Table 1: Kinetic and Thermodynamic Optimization Parameters

| Parameter | Sub-Optimal Range | Optimal Scale-Up Target | Causality / Impact on Yield |

| Molar Ratio (Alcohol:Acid) | 1:1 to 1.2:1 | 1.5:1 to 2.0:1 | Excess alcohol drives equilibrium and acts as an azeotropic entrainer. |

| Reaction Temperature | < 120 °C | 135 °C – 145 °C | Must be high enough to vaporize water rapidly without boiling pure hexanol. |

| Agitation (Tip Speed) | < 1.0 m/s | > 2.5 m/s | Overcomes external mass transfer resistance for heterogeneous catalysts. |

| Catalyst Loading | < 5 wt% | 10 wt% (Solid Acid) | Balances reaction rate with reactor volume and filtration efficiency. |

Table 2: Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Reaction stalls at 80% conversion | Inadequate water removal or catalyst deactivation. | Check decanter phase separation; ensure condenser coolant is < 20 °C. |

| Product discoloration (Yellowing) | Thermal degradation or oxidation. | Ensure strict N2 blanketing; lower jacket temperature during distillation. |

| High residual acid value (>5 mg KOH/g) | Insufficient reaction time or loss of 1-hexanol. | Add 5% make-up 1-hexanol and continue azeotropic distillation for 2 hours. |

Process Flow Visualization

The following diagram illustrates the continuous water-removal loop critical for shifting the thermodynamic equilibrium during the scale-up of hexyl o-anisate.

Process flow for industrial hexyl o-anisate synthesis with continuous azeotropic water removal.

References

-

Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Available at: [Link]

-

o-Anisic acid - Registration Dossier. European Chemicals Agency (ECHA). Available at: [Link]

-

Lipase-catalyzed esterification for efficient acylglycerols synthesis in a solvent-free system: Process optimization, mass transfer insights and kinetic modeling. PubMed, National Institutes of Health. Available at:[Link]

preventing spontaneous hydrolysis of hexyl o-anisate during storage

Introduction: The Challenge of Hexyl o-Anisate Instability

Hexyl o-anisate (hexyl 2-methoxybenzoate) is an aromatic ester valued in various research and development applications for its specific chemical properties.[1][2] However, like all esters, it is susceptible to degradation via hydrolysis, a chemical reaction that cleaves the ester bond to yield its constituent carboxylic acid (o-anisic acid) and alcohol (1-hexanol).[3] This spontaneous degradation during storage can compromise sample purity, impact experimental reproducibility, and lead to significant loss of valuable material.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, preventing, and troubleshooting the spontaneous hydrolysis of hexyl o-anisate. We will delve into the mechanisms of degradation and provide actionable, field-proven protocols to ensure the long-term stability of your samples.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Understanding the Problem

Q1: What is spontaneous hydrolysis, and why is my hexyl o-anisate sample degrading?

A1: Spontaneous hydrolysis is a chemical reaction where a water molecule breaks one or more bonds in a substance. For an ester like hexyl o-anisate, water attacks the electrophilic carbon atom of the carbonyl group (C=O).[4] This process is often catalyzed by the presence of acids or bases, which significantly increase the reaction rate.[5] Even seemingly neutral water can facilitate hydrolysis, as it can autoionize to produce the necessary catalytic ions.[6]

The reaction proceeds via a nucleophilic acyl substitution mechanism. Water (or a hydroxide ion) acts as a nucleophile, attacking the carbonyl carbon and forming a tetrahedral intermediate. This intermediate then collapses, expelling the alcohol (1-hexanol) and leaving behind the carboxylic acid (o-anisic acid). The presence of trace amounts of acidic residue from the synthesis process or exposure to atmospheric moisture is often sufficient to initiate this degradation cascade.[4][7]

Caption: Mechanism of ester hydrolysis.

Q2: What are the primary factors that accelerate the hydrolysis of my ester during storage?

A2: The rate of hydrolysis is highly sensitive to environmental conditions. The three primary accelerating factors are:

-

Presence of Water: Water is a necessary reactant for hydrolysis.[8] The higher the concentration of water in the sample or its immediate environment (humidity), the faster the degradation will occur. Hygroscopic materials readily absorb moisture from the air, making proper storage critical.[9]

-

Presence of Catalysts (Acids or Bases): Both acidic and basic conditions dramatically accelerate hydrolysis.[10] Residual acidic catalyst (e.g., H₂SO₄) from an in-house synthesis or exposure to alkaline contaminants can significantly reduce shelf-life. Base-catalyzed hydrolysis, also known as saponification, is particularly problematic as it is generally irreversible.[3][5][11]

-

Elevated Temperature: Higher temperatures increase the kinetic energy of molecules, overcoming the activation energy barrier for the hydrolysis reaction.[12] Storing samples at elevated temperatures, even room temperature in a warm climate, will accelerate degradation compared to refrigerated or freezer storage.[13]

| Factor | Impact on Hydrolysis Rate | Causality |

| Water (Moisture) | High | Direct reactant in the hydrolysis reaction.[8] |

| Acidic pH | High | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3] |

| Basic pH | Very High | The hydroxide ion (OH⁻) is a stronger nucleophile than water, leading to a faster rate of attack. The reaction is irreversible.[8][11] |

| Temperature | High | Increases reaction kinetics, providing the energy to overcome the activation barrier.[10][12] |

Part 2: Prevention & Storage Best Practices

Q3: What are the ideal storage conditions (temperature, atmosphere) for hexyl o-anisate?

A3: To maximize the shelf-life of hexyl o-anisate, strict control over its storage environment is paramount.

-